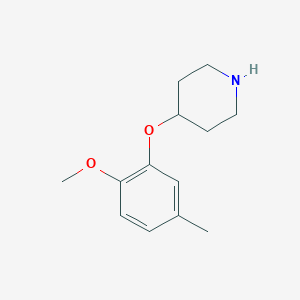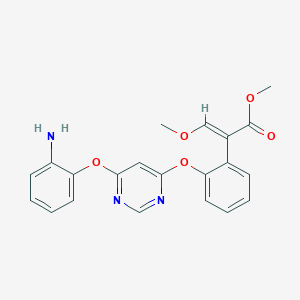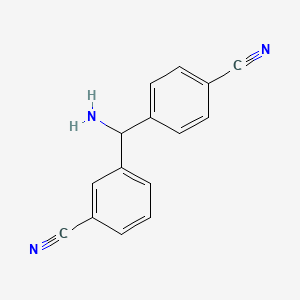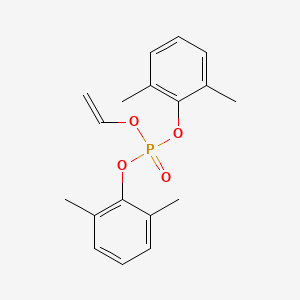
2-(1-Aminoethyl)-4-ethylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Aminoethyl)-4-ethylphenol is an organic compound with a phenolic structure, featuring an aminoethyl group at the second position and an ethyl group at the fourth position of the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Aminoethyl)-4-ethylphenol can be achieved through several methods. One common approach involves the alkylation of 4-ethylphenol with 2-bromoethylamine under basic conditions. The reaction typically proceeds as follows:
Starting Materials: 4-ethylphenol and 2-bromoethylamine.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, in a suitable solvent like ethanol or methanol.
Procedure: The mixture is heated under reflux for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high selectivity and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-Aminoethyl)-4-ethylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nitration with nitric acid and sulfuric acid, sulfonation with sulfur trioxide, and halogenation with halogens like chlorine or bromine.
Major Products Formed
Oxidation: Quinones or hydroquinones.
Reduction: Secondary or tertiary amines.
Substitution: Nitro, sulfo, or halo derivatives of the original compound.
Applications De Recherche Scientifique
2-(1-Aminoethyl)-4-ethylphenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(1-Aminoethyl)-4-ethylphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group can form hydrogen bonds or ionic interactions with active sites, while the phenolic group can participate in redox reactions or act as a nucleophile in substitution reactions. These interactions can modulate biological pathways and influence cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(1-Aminoethyl)-4-chlorophenol: Similar structure but with a chlorine atom instead of an ethyl group.
2-(1-Aminoethyl)-4-methylphenol: Similar structure but with a methyl group instead of an ethyl group.
2-(1-Aminoethyl)-4-isopropylphenol: Similar structure but with an isopropyl group instead of an ethyl group.
Uniqueness
2-(1-Aminoethyl)-4-ethylphenol is unique due to the presence of both an aminoethyl and an ethyl group on the phenolic ring, which imparts distinct chemical and physical properties
Propriétés
Formule moléculaire |
C10H15NO |
|---|---|
Poids moléculaire |
165.23 g/mol |
Nom IUPAC |
2-(1-aminoethyl)-4-ethylphenol |
InChI |
InChI=1S/C10H15NO/c1-3-8-4-5-10(12)9(6-8)7(2)11/h4-7,12H,3,11H2,1-2H3 |
Clé InChI |
GEFIPFRGDZLSOX-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC(=C(C=C1)O)C(C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Phenyl-6-(trifluoromethyl)-1H-benzo[D]imidazole](/img/structure/B13087654.png)
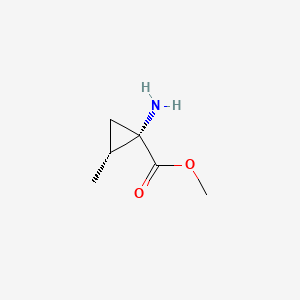
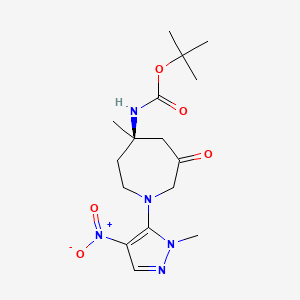
![3-(2,2,2-Trifluoroethyl)-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylic acid](/img/structure/B13087666.png)


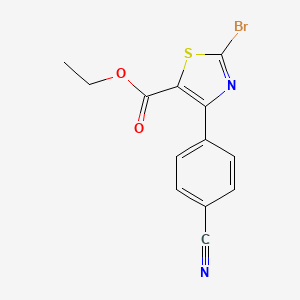
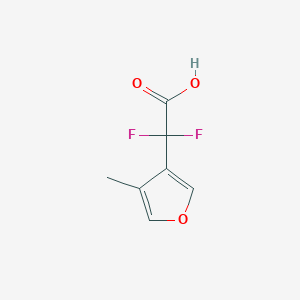

![tert-Butyl 5-(bromomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13087713.png)
